molecular formula C9H19NO2 B14476744 N-Hydroxy-N-methyloctanamide CAS No. 65789-45-9

N-Hydroxy-N-methyloctanamide

Cat. No.: B14476744
CAS No.: 65789-45-9
M. Wt: 173.25 g/mol
InChI Key: JAKPOCNDFDKCGV-UHFFFAOYSA-N
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Description

N-Hydroxy-N-methyloctanamide is an organic compound belonging to the class of amides. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound, specifically, features an N-hydroxy group and a methyl group attached to the nitrogen atom, along with an octanamide backbone. The unique structure of this compound makes it an interesting subject for various scientific studies and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Hydroxy-N-methyloctanamide can be synthesized through several methods. One common approach involves the reaction of octanoyl chloride with N-methylhydroxylamine under controlled conditions. The reaction typically requires a base, such as triethylamine, to neutralize the hydrochloric acid byproduct and facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-Hydroxy-N-methyloctanamide undergoes various chemical reactions, including:

    Oxidation: The N-hydroxy group can be oxidized to form N-oxide derivatives.

    Reduction: The carbonyl group can be reduced to form corresponding amines.

    Substitution: The amide can participate in nucleophilic substitution reactions, where the N-hydroxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N-Hydroxy-N-methyloctanamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in studies related to enzyme inhibition and protein modification.

    Industry: this compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Hydroxy-N-methyloctanamide involves its interaction with specific molecular targets, such as enzymes. The N-hydroxy group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, making the compound valuable in medicinal chemistry and drug design.

Comparison with Similar Compounds

  • N-Hydroxy-N-methylacetamide
  • N-Hydroxy-N-methylbutanamide
  • N-Hydroxy-N-methylhexanamide

Comparison: N-Hydroxy-N-methyloctanamide is unique due to its longer carbon chain, which can influence its solubility, reactivity, and interaction with biological targets. Compared to shorter-chain analogs, it may exhibit different pharmacokinetic properties and biological activities, making it a distinct compound for various applications.

Properties

CAS No.

65789-45-9

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

N-hydroxy-N-methyloctanamide

InChI

InChI=1S/C9H19NO2/c1-3-4-5-6-7-8-9(11)10(2)12/h12H,3-8H2,1-2H3

InChI Key

JAKPOCNDFDKCGV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)N(C)O

Origin of Product

United States

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